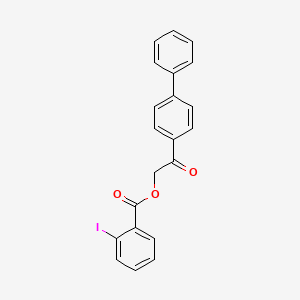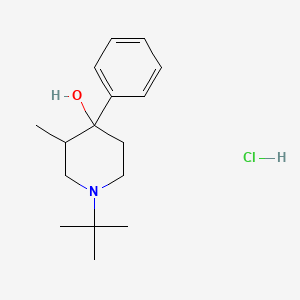
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate, also known as BIIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BIIB is a derivative of benzoic acid and has a molecular formula of C21H15IO3. In
Mécanisme D'action
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its relatively simple synthesis method. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is also stable under normal laboratory conditions. However, one of the limitations of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate. One potential area of research is the development of new synthetic methods for 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate that can improve its yield and purity. Another area of research is the investigation of the potential applications of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to obtain 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has also been shown to have potential applications in the field of organic electronics due to its ability to act as a hole-transporting material.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFAFDANQPOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-2-oxoethyl 2-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)
![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)

![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)